DR4485 hydrochloride

描述

属性

IUPAC Name |

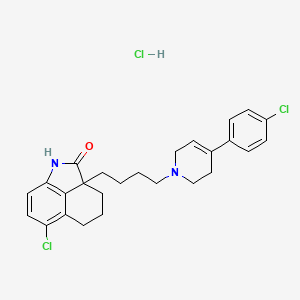

6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N2O.ClH/c27-20-7-5-18(6-8-20)19-11-16-30(17-12-19)15-2-1-13-26-14-3-4-21-22(28)9-10-23(24(21)26)29-25(26)31;/h5-11H,1-4,12-17H2,(H,29,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAERYGXKDZHTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C(C1)(C(=O)N3)CCCCN4CCC(=CC4)C5=CC=C(C=C5)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402942-53-4 | |

| Record name | Benz[cd]indol-2(1H)-one, 6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-2a,3,4,5-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402942-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DR-4485 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BJV5NUM68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DR4485 Hydrochloride: A Technical Guide to its Mechanism of Action as a 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including neurotransmission, mood regulation, and circadian rhythms. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the 5-HT7 receptor and the subsequent downstream signaling events. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action: Selective 5-HT7 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a high-affinity antagonist at the 5-HT7 receptor.[1] Its primary mechanism involves blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to this receptor, thereby inhibiting its activation.

Receptor Binding Affinity

This compound demonstrates a high affinity for the 5-HT7 receptor, as evidenced by its pKi value. The pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.

| Parameter | Value | Reference |

| pKi (5-HT7 Receptor) | 8.14 | [1] |

Receptor Selectivity

Signaling Pathway Modulation

The 5-HT7 receptor is canonically coupled to a Gs alpha subunit of the heterotrimeric G-protein. Activation of the 5-HT7 receptor by an agonist like serotonin initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, inhibits this pathway.

Inhibition of 5-HT-Induced cAMP Accumulation

The primary functional consequence of this compound's antagonism of the 5-HT7 receptor is the inhibition of serotonin-induced intracellular cAMP accumulation.[1] This has been demonstrated in cellular assays using human embryonic kidney 293 (HEK-293) cells engineered to express the 5-HT7 receptor.[1]

Signaling Pathway of 5-HT7 Receptor and Inhibition by this compound

Caption: 5-HT7 receptor signaling cascade and its inhibition by this compound.

Downstream Cellular Effects: Autophagy and Cell Death

Recent studies have explored the downstream consequences of 5-HT7 receptor antagonism by this compound. In a study on glioma cells, treatment with this compound was shown to induce autophagy and subsequent cell death. This effect was dependent on the core autophagy machinery, as it was diminished in cells with a knockout of the autophagy-related genes ATG5 and ATG7.

| Cell Line | Treatment | Observed Effect | Reference |

| MZ-54 Glioblastoma Cells | 6 µM or 8 µM DR4485 HCl | Induction of autophagy-dependent cell death |

This finding suggests that in certain cellular contexts, the tonic signaling through the 5-HT7 receptor may play a role in cell survival, and its blockade by this compound can trigger a cellular self-degradation process leading to cell death.

Experimental Protocols

The following are representative protocols for assays used to characterize the mechanism of action of this compound.

5-HT7 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Objective: To determine the Ki of this compound for the 5-HT7 receptor.

Materials:

-

HEK-293 cell membranes expressing the human 5-HT7 receptor.

-

Radioligand: [³H]5-CT (a high-affinity 5-HT7 receptor agonist).

-

Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, add the cell membranes, [³H]5-CT, and either buffer (for total binding), a concentration of this compound, or excess 5-HT (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

cAMP Accumulation Assay (HEK-293 Cells)

This protocol outlines a method to measure the inhibitory effect of this compound on 5-HT-induced cAMP production.

Objective: To determine the functional antagonist activity of this compound at the 5-HT7 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT7 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

5-HT (agonist).

-

This compound (antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

-

Multi-well plates.

Procedure:

-

Seed the HEK-293-5HT7 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration to ensure a robust signal).

-

Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the 5-HT-induced cAMP production.

Logical Flow of a cAMP Inhibition Assay

Caption: Logical steps in a cAMP accumulation inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT7 receptor. Its high affinity and selectivity, coupled with its demonstrated ability to inhibit the canonical Gs-cAMP signaling pathway, make it a precise pharmacological probe. Further research into its downstream effects, such as the induction of autophagy, may reveal novel therapeutic applications for this compound and provide deeper insights into the complex biology of the 5-HT7 receptor. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound.

References

In-Depth Technical Guide: DR4485 Hydrochloride's Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Finding: The 5-HT7 Receptor as the Primary Target

DR4485 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor.[1][2][3] This G-protein coupled receptor (GPCR) is the principal molecular target through which this compound exerts its pharmacological effects. The compound demonstrates high affinity for the 5-HT7 receptor, with a reported pKi value of 8.14, indicating a strong binding interaction at the nanomolar level.[1][2][3] Its utility as a research tool and potential therapeutic agent stems from its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1][3]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the 5-HT7 receptor has been quantified through radioligand binding assays. The key parameter, pKi, is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Compound | Target | Parameter | Value |

| This compound | 5-HT7 Receptor | pKi | 8.14 |

This table summarizes the high-affinity interaction of this compound with its primary target.

Functional Antagonism: Inhibition of cAMP Signaling

The 5-HT7 receptor is canonically coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This compound functions as an antagonist, blocking the 5-HT-induced activation of this signaling pathway. This has been experimentally demonstrated by its ability to inhibit the accumulation of cAMP in HEK-293 cells that are engineered to express the 5-HT7 receptor.[1][3]

Signaling Pathway of the 5-HT7 Receptor

The following diagram illustrates the canonical signaling pathway of the 5-HT7 receptor and the point of inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on two primary experimental methodologies: radioligand binding assays to determine affinity and functional assays to measure antagonism.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of this compound for the 5-HT7 receptor by measuring its ability to displace a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the human 5-HT7 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the recombinant human 5-HT7 receptor.

-

Radioligand: [³H]-LSD (Lysergic acid diethylamide), a high-affinity serotonergic ligand.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Serotonin) to determine background binding.

-

Test Compound: this compound, serially diluted.

-

Incubation Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Apparatus: 96-well microplates, glass fiber filters, and a scintillation counter.

Methodology:

-

Membrane Preparation: HEK-293 cells expressing the 5-HT7 receptor are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the incubation buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [³H]-LSD and varying concentrations of this compound.

-

Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 27-37°C), to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of DR4485 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to block the functional response of the 5-HT7 receptor to an agonist.

Objective: To confirm the antagonist activity of this compound by measuring its ability to inhibit 5-HT-induced cAMP production.

Materials:

-

Cell Line: HEK-293 or CHO-K1 cells stably expressing the human 5-HT7 receptor.

-

Agonist: Serotonin (5-HT) or a selective 5-HT7 agonist like 5-Carboxamidotryptamine (5-CT).

-

Antagonist: this compound.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

Apparatus: 96-well cell culture plates, incubator, and a plate reader compatible with the chosen assay kit.

Methodology:

-

Cell Culture: Cells are seeded in 96-well plates and grown to an appropriate confluency.

-

Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: A fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) is added to the wells, and the plate is incubated for another period (e.g., 30 minutes) to stimulate cAMP production.

-

Cell Lysis and Detection: The cells are lysed according to the assay kit's protocol to release the intracellular cAMP. Detection reagents are added to quantify the amount of cAMP produced.

-

Data Acquisition: The signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the maximal agonist response. The data are plotted against the log concentration of this compound to generate a dose-response curve and determine the IC50 for the inhibition of the functional response.

References

- 1. Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

DR4485 Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-HT₇ receptor, a target of significant interest for the development of novel therapeutics for central nervous system disorders. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Discovery and Rationale

DR4485 was developed as part of a lead optimization program aimed at improving the metabolic stability of a previously identified potent and selective 5-HT₇ antagonist, DR4004.[1] The primary goal was to create a more drug-like compound with enhanced oral bioavailability, suitable for in vivo studies to explore the therapeutic potential of 5-HT₇ receptor antagonism.

The discovery process was guided by the hypothesis that halogenation at putative sites of oxidative metabolism would reduce the rate of metabolic degradation. This led to the synthesis of a series of halogenated analogs of DR4004, culminating in the identification of DR4485 (designated as compound 10 in the original publication), which demonstrated a superior pharmacokinetic profile while retaining high affinity and selectivity for the 5-HT₇ receptor.[1]

5-HT₇ Receptor Signaling Pathway

The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1] DR4485, as an antagonist, blocks this signaling cascade.

References

DR4485 Hydrochloride: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

An In-depth Examination of a Selective 5-HT₇ Receptor Antagonist

This technical guide provides a comprehensive overview of DR4485 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and properties:

| Property | Value | Reference(s) |

| CAS Number | 402942-53-4 | |

| Molecular Weight | 491.88 g/mol | |

| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl |

Pharmacological Profile

DR4485 is characterized by its high affinity and selectivity for the 5-HT₇ receptor.

| Parameter | Value | Reference(s) |

| Target | 5-HT₇ Receptor | |

| Activity | Antagonist | |

| Binding Affinity (pKi) | 8.14 | |

| Binding Affinity (Ki) | ~7.2 nM |

Signaling Pathways

As a 5-HT₇ receptor antagonist, this compound modulates downstream signaling cascades initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαs and Gα₁₂ proteins.

-

Gαs-Mediated Pathway: Antagonism of the 5-HT₇ receptor by DR4485 is expected to inhibit the Gαs-mediated signaling cascade. This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including the transcription factor CREB, and can also activate the ERK1/2 and Akt signaling pathways. By blocking this pathway, DR4485 can attenuate these downstream effects.

-

Gα₁₂-Mediated Pathway: The 5-HT₇ receptor can also signal through Gα₁₂. This pathway involves the activation of small GTPases such as RhoA and Cdc42, which are key regulators of the actin cytoskeleton and play crucial roles in cell morphology, migration, and neurite outgrowth. Inhibition of this pathway by DR4485 can therefore influence these cellular processes.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of this compound to the 5-HT₇ receptor. Specific parameters may need optimization.

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]5-CT or [³H]LSD).

-

Increasing concentrations of this compound or a reference compound.

-

Cell membrane preparation.

-

-

For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of DR4485 that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

DR4485 has been shown to induce autophagy and subsequent cell death in glioma cell lines. The following is a representative experimental workflow.

-

Cell Culture:

-

Culture human glioma cell lines (e.g., U87 MG, U251 MG) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Seed cells in multi-well plates at a suitable density.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).

-

Include a vehicle control (e.g., DMSO or sterile water).

-

-

Assessment of Autophagy:

-

Western Blotting:

-

Lyse treated and control cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against autophagy markers such as LC3B (to detect the conversion of LC3-I to LC3-II) and p62/SQSTM1.

-

Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

-

Fluorescence Microscopy:

-

Transfect cells with a fluorescently tagged LC3 plasmid (e.g., GFP-LC3).

-

Treat transfected cells with this compound.

-

Fix and permeabilize the cells.

-

Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 dots indicates the recruitment of LC3 to autophagosomes.

-

-

-

Assessment of Cell Viability/Death:

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining):

-

Harvest treated and control cells.

-

Wash cells with PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. Its high selectivity and antagonist activity make it suitable for a wide range of in vitro and in vivo studies. The demonstrated ability of DR4485 to induce autophagy-dependent cell death in cancer cells highlights a potential avenue for therapeutic development that warrants further investigation. This guide provides a foundational understanding and practical protocols to facilitate future research into this promising compound.

DR4485 Hydrochloride: A Technical Guide to a Selective 5-HT7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, selectivity profile, and the experimental methodologies used for its characterization. Detailed protocols for key in vitro assays and visualizations of the 5-HT7 receptor signaling pathway and a typical antagonist characterization workflow are presented to support further research and development.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, gastrointestinal tract, and vascular system.[1] Its activation by serotonin (B10506) (5-HT) initiates a signaling cascade that modulates various physiological processes, including thermoregulation, circadian rhythms, learning, and memory.[1] Consequently, the 5-HT7 receptor has emerged as a significant target for the development of therapeutics for a range of clinical disorders. This compound is a high-affinity, selective, and orally bioavailable antagonist of the 5-HT7 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a promising lead compound for drug development.[2][3][4]

Chemical and Physical Properties

This compound is a tetrahydrobenzindole derivative with the following properties:

| Property | Value |

| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl |

| Molecular Weight | 491.88 g/mol |

| CAS Number | 402942-53-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥98% |

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT7 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting the downstream signaling cascade. The primary signaling pathway of the 5-HT7 receptor involves its coupling to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] this compound effectively inhibits this 5-HT-induced cAMP accumulation.[2][3]

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT7 receptor.

Table 1: Binding Affinity of this compound for the Human 5-HT7 Receptor

| Parameter | Value | Reference |

| pKi | 8.14 | [2][3] |

| Ki | ~7.24 nM | Calculated from pKi |

Note: Ki was calculated from the pKi value (Ki = 10^(-pKi)).

Table 2: Selectivity Profile of this compound

Signaling Pathways

The 5-HT7 receptor signals through two primary pathways: the canonical Gαs-cAMP pathway and the non-canonical Gα12-RhoA pathway.

Canonical Gαs-cAMP Signaling Pathway

Caption: Canonical 5-HT7 Receptor Gs-cAMP Signaling Pathway.

Non-Canonical Gα12-RhoA Signaling Pathway

Caption: Non-Canonical 5-HT7 Receptor G12-RhoA Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound for the 5-HT7 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

Protein concentration is determined using a BCA assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]5-CT), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT7 ligand (e.g., 10 µM 5-HT).

-

The plate is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize 5-HT-induced cAMP production.

-

Cell Culture:

-

HEK-293 cells expressing the human 5-HT7 receptor are seeded in 96-well plates and grown to near confluency.

-

-

Assay Protocol:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a fixed concentration of 5-HT (typically at its EC80).

-

The incubation is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The concentration-response curve for this compound's inhibition of the 5-HT-induced cAMP response is plotted.

-

The IC50 value, representing the concentration of DR4485 that causes 50% inhibition of the maximal 5-HT response, is determined.

-

Experimental Workflow

The characterization of a novel 5-HT7 antagonist like this compound typically follows a structured workflow.

Caption: Experimental Workflow for 5-HT7 Antagonist Characterization.

Conclusion

This compound is a well-characterized, high-affinity, and selective 5-HT7 receptor antagonist. Its utility as a research tool is underscored by its oral bioavailability and demonstrated efficacy in blocking 5-HT7 receptor-mediated signaling. This technical guide provides a comprehensive resource for researchers in the field, detailing the key properties, mechanisms, and experimental procedures associated with this compound, thereby facilitating its use in the ongoing exploration of 5-HT7 receptor function and the development of novel therapeutics.

References

In Vitro Characterization of DR4485 Hydrochloride: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "DR4485 hydrochloride." The following is a representative technical guide outlining the typical in vitro characterization of a novel small molecule hydrochloride salt, presented as a template for researchers, scientists, and drug development professionals.

This document provides a comprehensive framework for the in vitro assessment of a hypothetical compound, this compound, covering its physicochemical properties, biological activity, and mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of a drug candidate is crucial for its development. These properties influence its formulation, delivery, and pharmacokinetic profile.

Table 1: Summary of Physicochemical Data for this compound

| Parameter | Result | Method |

| Molecular Weight | Data not available | Mass Spectrometry |

| pKa | Data not available | Potentiometric Titration |

| Solubility | Data not available | HPLC-UV |

| LogP | Data not available | Shake-flask method |

| Purity | Data not available | HPLC, NMR |

Experimental Protocols

1.1.1. Determination of pKa by Potentiometric Titration The acid dissociation constant (pKa) is determined by dissolving a precise amount of this compound in a solution of known ionic strength. The solution is then titrated with a standardized solution of sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the Henderson-Hasselbalch equation at the half-equivalence point.

1.1.2. Solubility Assessment by HPLC-UV The equilibrium solubility of this compound is determined in various aqueous buffers (e.g., pH 5.0, 6.5, 7.4) and biorelevant media. An excess of the compound is added to each solvent and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Biological Activity

The in vitro biological activity of this compound is assessed through a series of assays to determine its potency, efficacy, and selectivity.

Table 2: In Vitro Biological Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Primary Target Engagement | Recombinant Enzyme X | IC₅₀ | Data not available |

| Cell Proliferation | Cancer Cell Line A | GI₅₀ | Data not available |

| Cell Proliferation | Cancer Cell Line B | GI₅₀ | Data not available |

| Off-target Screening | Panel of 44 kinases | Ki | Data not available |

Experimental Protocols

2.1.1. Enzyme Inhibition Assay (IC₅₀ Determination) The half-maximal inhibitory concentration (IC₅₀) of this compound against its putative target, Recombinant Enzyme X, is determined using a biochemical assay. The assay measures the enzymatic activity in the presence of varying concentrations of the compound. The resulting data are plotted as percent inhibition versus log concentration, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

2.1.2. Cell Proliferation Assay (GI₅₀ Determination) The half-maximal growth inhibition (GI₅₀) is determined using a cell-based assay. Cancer cell lines A and B are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®). The GI₅₀ value is calculated from the dose-response curve.

Mechanism of Action

Elucidating the mechanism of action involves identifying the molecular signaling pathways modulated by the compound.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling cascade that could be inhibited by this compound.

Caption: Hypothetical inhibition of the Kinase A signaling pathway by this compound.

Experimental Workflow: Western Blot Analysis

To validate the proposed mechanism of action, the phosphorylation status of key proteins in the pathway can be assessed by Western blotting.

Caption: Experimental workflow for Western blot analysis.

DR4485 Hydrochloride: A Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system (CNS) functions and disorders.[1] Its high affinity, selectivity, and oral bioavailability make it a valuable research tool for investigating the therapeutic potential of 5-HT7 receptor blockade in conditions such as depression, anxiety, and cognitive disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for key in vitro and in vivo experiments to facilitate its use in CNS research.

Introduction to this compound and the 5-HT7 Receptor

The 5-HT7 receptor is one of the most recently identified serotonin (B10506) receptor subtypes and is predominantly expressed in CNS regions critical for learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex. It is positively coupled to adenylyl cyclase via Gαs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. A non-canonical signaling pathway involving Gα12 has also been described. Dysregulation of the 5-HT7 receptor system has been linked to the pathophysiology of several neuropsychiatric disorders.

This compound is a high-affinity antagonist for the 5-HT7 receptor with a pKi of 8.14.[1] It exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes.[1] As a selective antagonist, this compound offers a precise tool to dissect the physiological and pathological roles of the 5-HT7 receptor in the CNS.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for proper handling and experimental design.

| Property | Value | Reference |

| Molecular Weight | 491.88 | [1] |

| Formula | C₂₆H₂₈Cl₂N₂O·HCl | [1] |

| CAS Number | 402942-53-4 | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Storage | Desiccate at room temperature | [1] |

Mechanism of Action: 5-HT7 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling cascades. The primary signaling pathway involves the inhibition of Gαs-mediated adenylyl cyclase activation, leading to a reduction in cAMP production.

Experimental Protocols for CNS Research

This section provides detailed methodologies for key experiments to characterize the effects of this compound in the CNS.

In Vitro cAMP Accumulation Assay

This assay directly measures the functional antagonism of this compound at the 5-HT7 receptor.

Objective: To determine the potency of this compound in inhibiting serotonin-induced cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Serotonin (5-HT)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

96-well plates

Procedure:

-

Cell Seeding: Plate HEK293-5HT7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of serotonin (e.g., EC₈₀) to the wells and incubate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Behavioral Models

Objective: To assess the potential antidepressant-like effects of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., saline with 5% DMSO)

-

Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Test Session: Place each mouse individually into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated group.

Objective: To evaluate the effects of this compound on recognition memory.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle

-

Open-field arena (e.g., 50x50x50 cm)

-

Two sets of identical objects (A and B), and a third distinct object (C).

Procedure:

-

Habituation: Habituate each rat to the empty open-field arena for 10 minutes for 2 consecutive days.

-

Training (Familiarization) Phase: On day 3, place two identical objects (A) in the arena and allow the rat to explore for 5 minutes.

-

Drug Administration: Immediately after the training phase, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

-

Testing (Recognition) Phase: After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the arena and allow the rat to explore for 5 minutes.

-

Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.

-

Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Compare the DI between groups.

In Vivo Pharmacokinetics and Brain Penetration

Objective: To determine the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier.

Procedure:

-

Animal Model: Use male Sprague-Dawley rats (250-300g).

-

Drug Administration: Administer this compound via intravenous (i.v.) and oral (p.o.) routes at a defined dose.

-

Sample Collection: Collect blood samples at various time points post-administration. For brain penetration, collect brain tissue at the same time points.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Brain: Homogenize brain tissue in a suitable buffer.

-

-

Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate the brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Data Presentation (Illustrative)

The following tables are provided as examples of how to structure and present quantitative data obtained from the described experiments. The data presented here is hypothetical and for illustrative purposes only.

Table 1: In Vitro Antagonist Potency of this compound

| Assay | Parameter | Value |

| cAMP Accumulation | IC₅₀ (nM) | 15.2 |

Table 2: Effect of this compound in the Mouse Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | 150 ± 10 |

| DR4485 HCl | 1 | 145 ± 12 |

| DR4485 HCl | 3 | 110 ± 8 |

| DR4485 HCl | 10 | 95 ± 7 |

| Fluoxetine (Positive Control) | 20 | 85 ± 9 |

| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Recognition Memory in the Novel Object Recognition Test

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) |

| Vehicle | - | 0.15 ± 0.05 |

| DR4485 HCl | 1 | 0.20 ± 0.06 |

| DR4485 HCl | 3 | 0.45 ± 0.08 |

| DR4485 HCl | 10 | 0.55 ± 0.07** |

| p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC₀-inf (ng·h/mL) | Brain/Plasma Ratio (at Tmax) |

| i.v. | 2 | 850 | 0.08 | 4.2 | 1850 | 0.8 |

| p.o. | 10 | 450 | 2.0 | 4.5 | 2100 | 0.75 |

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in the CNS. Its selectivity and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of 5-HT7 receptor antagonism in various CNS disorders. Further research is warranted to fully elucidate the in vivo efficacy and pharmacokinetic-pharmacodynamic relationship of this compound in relevant animal models of neuropsychiatric conditions.

References

DR4485 Hydrochloride: A Potential Therapeutic Agent Targeting the 5-HT7 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DR4485 hydrochloride is a potent, selective, and orally bioavailable antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. Emerging preclinical evidence suggests its potential therapeutic utility in a range of disorders, including cancer and neurological conditions. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in regions associated with learning, memory, and mood, such as the hippocampus, thalam, and hypothalamus.[1] It is also found in the gastrointestinal tract and vascular system. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, and neuronal plasticity.[1] Its dysregulation has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. This compound has emerged as a key pharmacological tool to investigate the physiological and pathological roles of the 5-HT7 receptor and as a potential lead compound for drug development.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. The 5-HT7 receptor primarily signals through the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This second messenger can then activate protein kinase A (PKA) and other downstream effectors.

Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit (Gα12), which activates the Rho family of small GTPases.[2] This pathway is involved in regulating cell morphology, migration, and proliferation. By antagonizing the 5-HT7 receptor, this compound inhibits these downstream signaling cascades.

Signaling Pathway of the 5-HT7 Receptor

Caption: 5-HT7 receptor signaling pathways.

Potential Therapeutic Applications

Preclinical studies have investigated the therapeutic potential of this compound in several disease models.

Oncology: Glioblastoma

A study by Gerd et al. (2021) demonstrated that this compound induces autophagy and cell death in glioma cells. This suggests a potential application in the treatment of glioblastoma, an aggressive form of brain cancer. While the full study is required for detailed quantitative analysis, the initial findings indicate that this compound at concentrations of 6 µM or 8 µM can trigger these anti-cancer effects.

Neuroscience: Neuromodulation and Synaptic Plasticity

Research has shown that this compound can modulate synaptic function. For instance, it has been observed to decrease the total recycling pool of synaptic vesicles. This suggests a role in modulating neurotransmitter release and synaptic plasticity, which could be relevant for treating neurological and psychiatric disorders. Further investigation is needed to elucidate the specific therapeutic implications.

Preclinical Data

The following table summarizes the available quantitative data from preclinical studies involving this compound. It is important to note that access to the full-text publications would provide more comprehensive datasets.

| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |

| pKi | - | - | 8.14 | MedChemExpress, Tocris Bioscience |

| Autophagy Induction | MZ54 WT glioma cells | 6 µM, 8 µM | Induces autophagy and cell death | Gerd et al. (2021) |

| Synaptic Vesicle Pool | Cultured rat cortical neurons | 1 µM | Significantly decreased the total recycling pool of synaptic vesicles | Guhathakurta et al. (2024) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies used in studies citing this compound. For precise details, consultation of the full-text articles is necessary.

Cell Culture and Treatment

-

Cell Lines: MZ54 WT glioma cells, primary cultured rat cortical neurons.

-

Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

This compound Preparation: this compound is typically dissolved in a solvent such as DMSO to create a stock solution, which is then diluted to the final desired concentration in the cell culture medium.

Autophagy and Cell Death Assays

-

Western Blotting: To detect markers of autophagy (e.g., LC3-II/LC3-I ratio, p62) and apoptosis (e.g., cleaved caspase-3).

-

Immunofluorescence: To visualize autophagosomes (e.g., LC3 puncta) and assess cell morphology.

-

Cell Viability Assays: (e.g., MTT, CellTiter-Glo) to quantify cell death.

Synaptic Vesicle Recycling Assay

-

Live-cell imaging: Using fluorescent reporters (e.g., synaptophysin-pHluorin) to visualize synaptic vesicle exocytosis and endocytosis in real-time.

-

Image Analysis: Quantifying changes in fluorescence intensity to determine the size of the readily releasable pool and the total recycling pool of synaptic vesicles.

Experimental Workflow for Investigating DR4485 in Glioblastoma

Caption: Workflow for glioblastoma studies.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the roles of the 5-HT7 receptor in health and disease. Preclinical findings highlight its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on:

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of glioblastoma and neurological disorders.

-

Pharmacokinetic and pharmacodynamic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Mechanism of action studies: To further delineate the downstream signaling pathways affected by this compound in different cellular contexts.

-

Combination therapies: To investigate the potential synergistic effects of this compound with existing therapeutic agents.

The continued investigation of this compound holds promise for the development of novel therapies for challenging diseases.

References

DR4485 Hydrochloride: A Novel Antagonist in Glioma Cell Death Pathways

For Immediate Release

This technical guide provides an in-depth analysis of DR4485 hydrochloride, a potent and selective 5-HT7 receptor antagonist, and its role in glioma cell line studies. The focus is on its mechanism of action, experimental data, and the signaling pathways it modulates, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Findings in Glioma Cell Research

This compound has been identified as an inducer of autophagy-dependent cell death in glioma cells. Its high selectivity for the 5-HT7 receptor makes it a crucial tool for investigating the role of this receptor in cancer cell biology.[1] Studies have shown that, similar to the antipsychotic drug pimozide, DR4485 induces both autophagy and subsequent cell death in glioma cell lines. This effect is significantly diminished in cells with knockout of essential autophagy genes such as ATG5 and ATG7, confirming the dependency of the observed cell death on the autophagic process.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effect of DR4485 on glioma cell lines.

| Cell Line | Treatment | Endpoint | Result | Reference |

| MZ-54 | DR4485 | Autophagy Induction | Statistically significant increase | [1] |

| MZ-54 | DR4485 | Cell Death | Statistically significant increase | [1] |

| MZ-54 ATG5 KO | DR4485 | Cell Death | Significantly diminished compared to wild-type | [1] |

| MZ-54 ATG7 KO | DR4485 | Cell Death | Significantly diminished compared to wild-type | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the experimental procedures described in the cited literature.

Cell Culture and Reagents

-

Cell Line: The human glioblastoma cell line MZ-54 was utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.

-

This compound: The compound was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final experimental concentrations in the culture medium.

Autophagy and Cell Death Assays

-

Autophagy Induction Analysis: Autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and analyzing puncta formation through fluorescence microscopy.

-

Cell Death Measurement: Cell viability was quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the percentage of dead cells.

Gene Knockout Experiments

-

Generation of Knockout Cell Lines: Autophagy-deficient cell lines (ATG5 KO and ATG7 KO) were generated using CRISPR/Cas9 gene-editing technology to validate the role of autophagy in the observed cell death.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on glioma cells primarily through the antagonism of the 5-HT7 receptor, which is often overexpressed in malignant glioma.[1] Inhibition of this receptor signaling pathway by DR4485 triggers a cascade of events leading to autophagic cell death.

Proposed Signaling Pathway of DR4485-Induced Cell Death

Experimental Workflow for Assessing DR4485 Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-glioma effects of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the 5-HT7 receptor in glioma. The induction of autophagy-dependent cell death presents a potential therapeutic avenue that warrants further investigation. The data and protocols summarized in this guide provide a foundation for future studies aimed at exploring the full therapeutic potential of targeting the 5-HT7 receptor in the treatment of glioblastoma.

References

Investigating the Role of 5-HT7 Receptors with DR4485 Hydrochloride: A Technical Guide

This guide provides an in-depth overview of the serotonin (B10506) 7 (5-HT7) receptor, a key target in neuroscience research, and the utility of DR4485 hydrochloride as a selective antagonist for its investigation. Tailored for researchers, scientists, and drug development professionals, this document details the receptor's signaling pathways, presents key pharmacological data for DR4485, and outlines comprehensive experimental protocols for its characterization.

Introduction to the 5-HT7 Receptor

The 5-HT7 receptor is the most recently classified member of the serotonin receptor family, belonging to the G-protein coupled receptor (GPCR) superfamily.[1][2] It is activated by the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2] These receptors are widely expressed in the central nervous system (CNS), with the highest densities found in the thalamus, hypothalamus, hippocampus, and cortex.[2][3] Functionally, the 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, thermoregulation, learning, memory, mood, and sleep.[2][4] Its involvement in these critical functions has made it a significant target for the development of therapeutics for CNS disorders.[5][6]

Pharmacological Profile of this compound

This compound is a potent, high-affinity, and selective antagonist for the 5-HT7 receptor.[7][8][9][10] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor in both in vitro and in vivo models.[7][10][11] DR4485 is also noted to be orally bioavailable, facilitating its use in behavioral studies.[7][8][10]

Quantitative Data

The key pharmacological and physical properties of this compound are summarized below.

| Parameter | Value | Reference |

| Binding Affinity (pKi) | 8.14 | [7][8][9][10] |

| Mechanism of Action | Selective 5-HT7 Receptor Antagonist | [7][9] |

| Molecular Formula | C₂₆H₂₈Cl₂N₂O·HCl | [7][8] |

| Molecular Weight | 491.88 g/mol | [7][8] |

| Solubility | Soluble to 100 mM in DMSO | [7][8] |

| Purity | ≥98% (by HPLC) | [8] |

5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events through coupling with heterotrimeric G-proteins. The receptor primarily couples to Gαs and Gα12 proteins, leading to the activation of distinct downstream pathways.[3][12][13]

Gαs-Mediated Pathway

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory Gs-protein.[12] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][4][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][12] PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB) and kinases such as the extracellular signal-regulated kinase (ERK), modulating neuronal function and gene expression.[12][13]

Gα12-Mediated Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12-protein.[12] This coupling activates small GTPases of the Rho family, specifically RhoA and Cdc42.[3][12][13] These proteins are critical regulators of the actin cytoskeleton, and their activation by the 5-HT7 receptor plays a role in morphological processes such as neurite outgrowth and the formation of dendritic spines.[12]

Experimental Protocols

To characterize the interaction of this compound with the 5-HT7 receptor, standard pharmacological assays are employed.

Radioligand Binding Assay (for Affinity Determination)

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293T).

-

A suitable radioligand, such as [³H]-5-CT or [³H]-LSD.[14][15]

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Serotonin or Methiothepin).

-

Scintillation vials and cocktail.

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer, DR4485, or the non-specific control.

-

Incubate the mixture (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DR4485 concentration.

-

Determine the IC50 value (the concentration of DR4485 that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for Functional Antagonism)

-

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production, confirming its antagonist activity.

-

Materials:

-

Whole cells expressing the 5-HT7 receptor (e.g., HEK-293).[7][10]

-

A 5-HT7 receptor agonist (e.g., 5-CT or Serotonin).[14]

-

This compound stock solution.

-

Cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or FRET-based).

-

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the 5-HT7 agonist (typically at its EC80) for another incubation period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

-

Data Analysis:

-

Normalize the data to the response produced by the agonist alone (100%) and the basal level (0%).

-

Plot the normalized response against the logarithm of the DR4485 concentration.

-

Determine the IC50 value, representing the concentration of DR4485 that inhibits 50% of the agonist-induced cAMP response.

-

The potency of the antagonist can be expressed as a pA2 value calculated using the Schild equation.

-

Standard Investigational Workflow

The process of identifying and validating a selective 5-HT7 receptor antagonist like DR4485 follows a structured workflow, progressing from initial screening to in vivo functional testing.

Conclusion

This compound serves as a critical research tool for the specific interrogation of 5-HT7 receptor function. Its high affinity and selectivity allow for the precise modulation of 5-HT7-mediated signaling in a variety of experimental paradigms. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can effectively utilize DR4485 to further unravel the complex roles of the 5-HT7 receptor in health and disease, paving the way for novel therapeutic strategies targeting the serotonergic system.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. rndsystems.com [rndsystems.com]

- 8. DR 4485 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bio-techne.com [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological characterization of a serotonin receptor (5-HT7) stimulating cAMP production in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unict.it [iris.unict.it]

Methodological & Application

Application Notes and Protocols for DR4485 Hydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DR4485 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7).[1] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling pathway is implicated in a variety of physiological processes, making the 5-HT7 receptor a significant target for drug discovery in areas such as central nervous system disorders.[3][4]

These application notes provide a detailed protocol for a cell-based assay to characterize the antagonistic activity of this compound on the 5-HT7 receptor by measuring its ability to inhibit agonist-induced cAMP accumulation in a human embryonic kidney (HEK-293) cell line stably expressing the human 5-HT7 receptor.

Signaling Pathway

The canonical signaling pathway initiated by the activation of the 5-HT7 receptor involves the Gs alpha subunit of its coupled G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist at the 5-HT7 receptor, blocking the binding of agonists like 5-HT and thereby inhibiting this signaling cascade.

Data Presentation

The following table presents illustrative data from a dose-response experiment where HEK-293 cells expressing the 5-HT7 receptor were stimulated with a fixed concentration of 5-HT in the presence of increasing concentrations of this compound. The intracellular cAMP levels were measured, and the percentage of inhibition was calculated relative to the response with 5-HT alone.

Note: The following data is for illustrative purposes to demonstrate a typical outcome and data presentation format. Actual results may vary.

| DR4485 HCl (nM) | Log [DR4485 HCl] | Mean cAMP (nM) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | - | 15.2 | 1.1 | 0% |

| 0.1 | -10 | 14.8 | 1.3 | 2.6% |

| 1 | -9 | 12.5 | 0.9 | 17.8% |

| 10 | -8 | 7.8 | 0.6 | 48.7% |

| 100 | -7 | 2.1 | 0.3 | 86.2% |

| 1000 | -6 | 1.2 | 0.2 | 92.1% |

| 10000 | -5 | 1.1 | 0.2 | 92.8% |

| IC50 (nM) | 10.5 |

Experimental Protocols

Cell Culture and Maintenance of HEK-293 Cells Stably Expressing 5-HT7 Receptor

This protocol outlines the standard procedure for culturing and maintaining HEK-293 cells that are stably transfected with the human 5-HT7 receptor.

-

Materials:

-

HEK-293 cell line stably expressing human 5-HT7 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other appropriate selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure:

-

Maintain the cells in a T-75 flask with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell confluency daily. Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

-

Continue to incubate the new flask under the same conditions.

-

cAMP Accumulation Assay Protocol

This protocol describes a competitive immunoassay for the quantitative determination of intracellular cAMP levels in response to 5-HT7 receptor stimulation and inhibition by this compound. This protocol is based on the use of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Materials:

-

HEK-293 cells stably expressing human 5-HT7 receptor

-

Complete growth medium

-

White, opaque 96-well cell culture plates

-

This compound

-

5-Hydroxytryptamine (Serotonin, 5-HT)

-

Forskolin (positive control)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Stimulation buffer (e.g., HBSS with HEPES and BSA)

-

cAMP assay kit and its components (lysis buffer, detection reagents)

-

Plate reader compatible with the chosen assay kit

-

-

Experimental Workflow:

-

Procedure:

-

Cell Seeding:

-

The day before the assay, harvest the HEK-293-5HT7 cells and resuspend them in a complete growth medium without the selection antibiotic.

-

Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in stimulation buffer.

-

Prepare a stock solution of 5-HT in stimulation buffer. The final concentration used for stimulation should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.

-

Prepare a positive control solution of Forskolin.

-

-

Assay Performance:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed stimulation buffer.

-

Add 50 µL of the this compound dilutions or vehicle (stimulation buffer with the same final concentration of DMSO) to the respective wells.

-

Incubate the plate for 20-30 minutes at 37°C.

-

Add 50 µL of the 5-HT solution to all wells except the basal and positive control wells. Add stimulation buffer to the basal control wells and Forskolin solution to the positive control wells.

-

Incubate the plate for 30 minutes at 37°C. The incubation time may require optimization.

-

-

Cell Lysis and cAMP Detection:

-

Follow the specific instructions provided with your cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer followed by the detection reagents (e.g., HTRF reagents, antibody-enzyme conjugates, or luciferase substrates).

-

Incubate the plate for the recommended time at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a plate reader compatible with the detection method of the kit (e.g., fluorescence, luminescence, or absorbance).

-

Construct a dose-response curve by plotting the percentage of inhibition of the 5-HT-induced cAMP signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).

-

-

Conclusion